molecular formula C21H16ClN5O5 B2550794 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-12-2

3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2550794
CAS No.: 921852-12-2
M. Wt: 453.84
InChI Key: DZNBYVLGEPTGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with substituents at positions 3, 5, and 7. The 3-position is substituted with a 4-chlorophenyl group, the 5-position with a methyl group, and the 7-position with a carboxamide moiety linked to a 2-methyl-4-nitrophenyl group. The 2,4-dioxo groups confer a partially saturated structure, which may influence conformational flexibility and intermolecular interactions.

Properties

CAS No.

921852-12-2

Molecular Formula

C21H16ClN5O5

Molecular Weight

453.84

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H16ClN5O5/c1-11-9-14(27(31)32)7-8-16(11)23-19(28)15-10-25(2)18-17(15)24-21(30)26(20(18)29)13-5-3-12(22)4-6-13/h3-10H,1-2H3,(H,23,28)(H,24,30)

InChI Key

DZNBYVLGEPTGOJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide , also referred to as F216-0194 , is a novel synthetic molecule with potential pharmacological applications. Its complex structure suggests a variety of biological activities, particularly in oncology and anti-inflammatory contexts.

The molecular characteristics of F216-0194 are as follows:

PropertyValue
Molecular FormulaC21H16ClN5O5
Molecular Weight453.84 g/mol
LogP2.7886
Hydrogen Bond Donors2
Hydrogen Bond Acceptors10
Polar Surface Area96.089 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of F216-0194. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against multiple human cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and others.
  • IC50 Values : Preliminary results indicate that F216-0194 has IC50 values in the low micromolar range for several tested cell lines, suggesting potent activity.

The mechanism by which F216-0194 exerts its anticancer effects appears to be multifaceted:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2. Increased Bax/Bcl-2 ratios were observed in treated cells, indicating enhanced apoptotic signaling.
  • Inhibition of Proliferative Pathways : F216-0194 may inhibit pathways associated with cancer cell proliferation, including the Akt signaling pathway. This was evidenced by downregulation of phosphorylated Akt in treated cells.

Study 1: Antiproliferative Effects

In a controlled study, F216-0194 was administered to various cancer cell lines over a period of 72 hours. The results were quantified using the CCK-8 assay:

Cell LineIC50 (µM)Apoptosis Rate (%) at 15 µM
A5496.7640.09
MCF-78.5035.67
H4605.9345.12

These findings suggest that F216-0194 is particularly effective against lung cancer cells.

Study 2: Mechanistic Insights

Further investigations into the molecular mechanisms revealed that treatment with F216-0194 led to significant changes in cell cycle progression and apoptosis-related gene expression profiles.

  • Flow Cytometry Analysis : Flow cytometry confirmed increased apoptosis in treated cells compared to controls.
  • Western Blotting : Analysis showed altered expression levels of key proteins involved in apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Position 3:

  • Target : 4-Chlorophenyl (electron-withdrawing, lipophilic).
  • : 4-Fluorophenyl (smaller halogen, reduced lipophilicity).
  • : 4-Chlorophenyl (identical to target).

Position 5:

  • Target : Methyl (low steric hindrance).
  • : Phenyl (bulky, increases lipophilicity).
    The methyl group in the target may improve solubility and reduce metabolic degradation compared to phenyl .

Position 7:

  • Target : N-(2-methyl-4-nitrophenyl) carboxamide (polar, electron-deficient due to nitro group).
  • : Ethyl carboxylate (less polar, hydrolytically labile).

Structural Parameters

Compound Core Structure Position 3 Substituent Position 5 Substituent Position 7 Substituent Key Structural Data
Target Compound Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl Methyl N-(2-methyl-4-nitrophenyl) carboxamide Not reported
(Ethyl derivative) Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl Phenyl Ethyl carboxylate Mean C–C = 0.005 Å; R factor = 0.054
(Fluorophenyl derivative) Pyrrolo[3,2-d]pyrimidine 4-Fluorophenyl Phenyl Undisclosed C11—N1—C14 = 113.77°; O2—C12—C13 = −177.5°

Research Findings and Implications

  • Synthetic Feasibility : demonstrates that pyrrolo[3,2-d]pyrimidine derivatives can be synthesized and crystallized, supporting the feasibility of producing the target compound .
  • Solubility : Compared to ’s ethyl carboxylate, the target’s carboxamide group likely increases aqueous solubility, a critical factor for bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.